5-(Dipentylamino)-5-oxo-4-(quinoline-3-carbonylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of A 65186 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the synthesis of the quinolinoyl group.
Functionalization: Introduction of the D-Glu and N,N-dipentylamide groups.
Purification: The final compound is purified using techniques such as HPLC and recrystallization to achieve high purity
Chemical Reactions Analysis
A 65186 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions are used to introduce different substituents on the quinolinoyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
A 65186 is widely used in scientific research due to its role as a CCK antagonist. Some of its applications include:
Inflammation Studies: It is used to study the mechanisms of inflammation and potential therapeutic interventions.
Gastrointestinal Research: A 65186 helps in understanding gastrointestinal tract injuries and developing treatments.
Neuroscience: It is used to investigate the role of CCK in the brain and its effects on behavior and cognition.
Pharmacology: A 65186 is employed in drug development and testing for its potential therapeutic benefits .
Mechanism of Action
A 65186 exerts its effects by antagonizing the cholecystokinin (CCK) receptors, specifically the A-type glutamatergic receptors. This inhibition prevents the binding of CCK, thereby blocking its physiological effects. The molecular targets include the CCK receptors in the gastrointestinal tract and the brain, affecting pathways involved in inflammation, satiety, and gastrointestinal motility .
Comparison with Similar Compounds
A 65186 is compared with other CCK antagonists such as devazepide and proglumide. While devazepide readily penetrates the blood-brain barrier, A 65186 does not, making it more suitable for peripheral studies. Proglumide, another CCK antagonist, has different pharmacokinetic properties and is used in different research contexts. The uniqueness of A 65186 lies in its selective antagonism of A-type glutamatergic CCK receptors and its specific applications in inflammation and gastrointestinal research .
Similar Compounds
- Devazepide
- Proglumide
- Lintitript
- Itriglumide
- GV150013
Properties
IUPAC Name |
5-(dipentylamino)-5-oxo-4-(quinoline-3-carbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O4/c1-3-5-9-15-28(16-10-6-4-2)25(32)22(13-14-23(29)30)27-24(31)20-17-19-11-7-8-12-21(19)26-18-20/h7-8,11-12,17-18,22H,3-6,9-10,13-16H2,1-2H3,(H,27,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIZXRRZYVZZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.